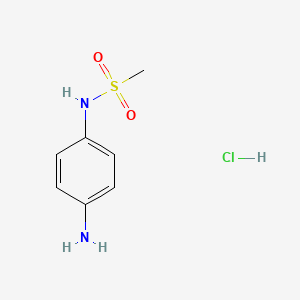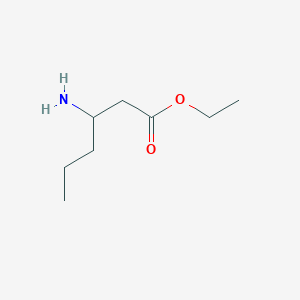
3-Bromo-4-fluorobenzoyl fluoride
Vue d'ensemble
Description
3-Bromo-4-fluorobenzoyl fluoride is a chemical compound with the molecular formula C7H3BrF2O . It is a versatile compound with a wide range of applications in various fields such as chemistry, biology, medicine, and materials science.
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-fluorobenzoyl fluoride consists of a benzene ring substituted with a bromo group, a fluoro group, and a benzoyl fluoride group .Applications De Recherche Scientifique
Fluorosulfonylation and Cycloaddition Chemistry
3-Bromo-4-fluorobenzoyl fluoride can potentially be involved in fluorosulfonylation processes, similar to 1-bromoethene-1-sulfonyl fluoride, which has been used as a unique reagent for regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).
Sensing Applications
Compounds with structural similarities to 3-Bromo-4-fluorobenzoyl fluoride have been utilized in the development of sensors. For example, mixed lanthanide metal-organic frameworks have been synthesized for the visual detection of fluoride ions using a smartphone (Zeng et al., 2019).
Catalytic Applications
In catalysis, sodium fluoride has been used as a catalyst for the synthesis of various organic compounds, suggesting that fluorine-containing reagents like 3-Bromo-4-fluorobenzoyl fluoride could have similar applications (Banothu et al., 2014).
Fluorimetric Analysis
The use of fluorinated compounds in fluorimetric analysis, like the fluorigenic reaction of amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, indicates potential research applications of 3-Bromo-4-fluorobenzoyl fluoride in analytical chemistry (Imai & Watanabe, 1981).
Synthesis of Fluoroalkenes
Research has shown the reversible C-F bond formation and the Au-catalyzed hydrofluorination of alkynes, highlighting the potential of fluorine-containing compounds in synthesizing fluoroalkenes (Akana et al., 2007).
Environmental and Biodegradation Studies
Studies on the biodegradation of fluorinated compounds, such as fluorobenzenes, indicate the environmental relevance of compounds like 3-Bromo-4-fluorobenzoyl fluoride and their interactions with biological systems (Carvalho et al., 2002).
Labeling in Medical Imaging
The direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution suggests that 3-Bromo-4-fluorobenzoyl fluoride could be valuable in medical imaging, particularly in PET scanning (Becaud et al., 2009).
Fluorination in Green Chemistry
The study of ionic liquids and their decomposition products, like 1-butyl-3-methylimidazolium fluoride, emphasizes the importance of fluorine-containing compounds in green chemistry and their potential hazards (Swatloski et al., 2003).
Cross-Coupling Reactions
Research on the synthesis of 4-18F-1-bromo-4-fluorobenzene for use in palladium-promoted cross-coupling reactions with organostannanes indicates potential applications of 3-Bromo-4-fluorobenzoyl fluoride in organic synthesis (Forngren et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-4-fluorobenzoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKJVVAYNKWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513055 | |
| Record name | 3-Bromo-4-fluorobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzoyl fluoride | |
CAS RN |
78239-65-3 | |
| Record name | 3-Bromo-4-fluorobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


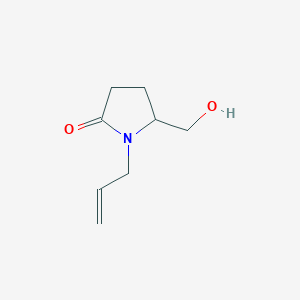
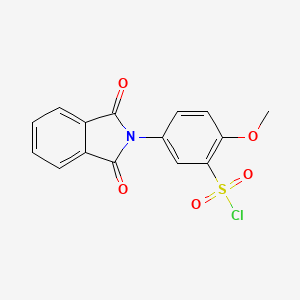

![2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide](/img/structure/B1626671.png)
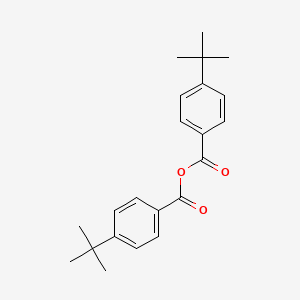
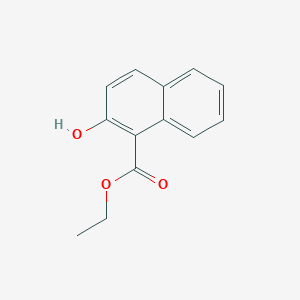

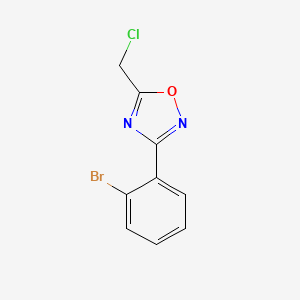
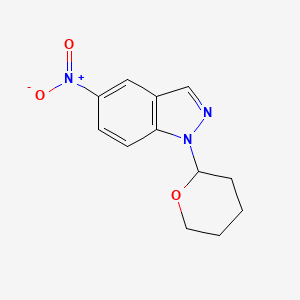
![5,6-Dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-9-amine](/img/structure/B1626681.png)
